2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile

Medicinal Chemistry Kinase Inhibition Regioisomerism

Regioisomeric impurities in aminopyrazolyl-pyridine-3-carbonitriles can confound kinase SAR and lead to irreproducible biological results. This 2-(4-amino-1H-pyrazol-1-yl) isomer (CAS 1247847-16-0) eliminates isomeric ambiguity for reliable target profiling. - Distinct hydrogen-bonding pharmacophore vs. 6-substituted analogs evaluated as JAK2 inhibitors. - ≥98% purity supports fragment-based drug discovery (FBDD) with minimal false-positive risk from trace impurities. - Available as free base (MW 185.19) for chemical transformations; hydrochloride salt option for aqueous solubility.

Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
Cat. No. B13257745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile
Molecular FormulaC9H7N5
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N2C=C(C=N2)N)C#N
InChIInChI=1S/C9H7N5/c10-4-7-2-1-3-12-9(7)14-6-8(11)5-13-14/h1-3,5-6H,11H2
InChIKeyMZAYHZMRYJUWIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile Procurement & Structure


2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile (CAS 1247847-16-0) is a heteroaromatic building block with the molecular formula C9H7N5 and a molecular weight of 185.19 g/mol . This compound is defined by a pyridine-3-carbonitrile core substituted at the 2-position with a 4-amino-1H-pyrazole ring, distinguishing it from other aminopyrazolyl-pyridine carbonitrile regioisomers. It is commercially available for research and development purposes with specified purity grades ranging from 95% to 98% .

1 Regioisomer-defined scaffold for kinase SAR studies
2 Graded purity specifications for sensitive chemical transformations
3 Free base and hydrochloride salt forms for formulation flexibility

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile Substitution Risk


Generic substitution among aminopyrazolyl-pyridine carbonitriles is scientifically unsound due to the critical role of regioisomerism in molecular recognition. The specific substitution pattern—a pyridine-3-carbonitrile bearing a 2-(4-amino-1H-pyrazol-1-yl) group—presents a unique hydrogen-bonding pharmacophore and electronic environment that is distinct from other isomers, such as the 6-aminopyrazolyl-pyridine-3-carbonitrile series evaluated as JAK2 kinase inhibitors [1]. Even subtle changes in the position of the amino group or the point of attachment to the pyridine ring can significantly alter binding affinity to biological targets, metabolic stability, and physicochemical properties, leading to irreproducible results in medicinal chemistry campaigns or biological assays.

Regioisomer 6-Aminopyrazolyl analogs may show different kinase binding profiles; regioisomer interchange risks irreproducible SAR.
Purity grade Lower purity grades may introduce impurities that compromise assay sensitivity or reaction yield.
Salt form Free base and HCl salt differ in solubility and molar mass; direct substitution alters molarity calculations and formulation behavior.

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile Quantitative Evidence


Regioisomeric Differentiation in JAK2 Inhibition

The target compound, 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile, is a distinct regioisomer from the 6-aminopyrazolyl-pyridine-3-carbonitrile series evaluated as JAK2 kinase inhibitors. While the 6-substituted isomers have demonstrated JAK2 inhibitory activity with IC50 values in the nanomolar range (e.g., compound 1d with IC50 = 10 nM for JAK1 and 28 nM for JAK2), the 2-substituted regioisomer (the target compound) presents a different spatial orientation of the aminopyrazole moiety relative to the pyridine-3-carbonitrile core, which is anticipated to result in a distinct kinase selectivity profile [1]. The quantitative activity data for the 6-substituted series serves as a class-level baseline, highlighting that regioisomerism is a critical determinant of biological activity, and the target compound cannot be assumed to possess the same inhibitory potency or selectivity.

Regioisomer JAK2 profile
Class-level
6-substituted analog IC50 = 28 nM (JAK2); target activity not reported
Regioisomerism determines kinase activity; do not assume equivalent potency.
Data from referenced analog; confirm target compound activity independently.
Medicinal Chemistry Kinase Inhibition Regioisomerism

Purity Specification Advantage

The target compound is commercially available with a defined minimum purity specification of 98% (HPLC), as per technical datasheets from reputable vendors . This is a quantifiable differentiator compared to generic or non-certified sources that may offer lower or unspecified purity grades, which can introduce impurities that compromise the outcome of sensitive chemical reactions or biological assays. For instance, a lower purity grade of 95% is also available , but the 98% specification provides a higher level of assurance for applications requiring stringent purity, such as fragment-based drug discovery or high-throughput screening campaigns.

Purity specification
Specification review
98% (HPLC) vs 95% standard
Higher purity reduces impurity-driven experimental variability.
Vendor datasheet; verify batch-specific COA.
Chemical Synthesis Quality Control Building Blocks

Free Base vs. Hydrochloride Salt

The target compound exists in two commercially relevant forms: the free base (CAS 1247847-16-0, MW 185.19 g/mol) and the hydrochloride salt (CAS 1461707-43-6, MW 221.64 g/mol). This difference in molecular weight, an absolute increase of 36.45 g/mol corresponding to the HCl addition, directly impacts key calculated physicochemical properties such as molar mass-dependent dosing and solubility. While the free base offers a neutral form for diverse synthetic transformations, the hydrochloride salt provides improved aqueous solubility and crystallinity, which can be advantageous for biological assays and formulation studies [1].

Free base vs HCl salt
Direct comparison
MW 185.19 vs 221.64 g/mol (Δ36.45)
Salt form impacts solubility and molarity for biological assays.
Select form based on synthetic or assay requirements.
Formulation Chemistry Physicochemical Properties Salt Selection

2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile Application Scenarios


Kinase Inhibitor Lead Optimization and SAR

This compound is best suited for medicinal chemistry programs focused on exploring the structure-activity relationship (SAR) of aminopyrazolyl-pyridine-3-carbonitriles as kinase inhibitors, particularly where regioisomeric effects are under investigation. The 2-(4-amino-1H-pyrazol-1-yl) substitution pattern provides a distinct scaffold for probing kinase selectivity profiles, as evidenced by the established activity of its 6-substituted analogs [1]. Researchers should prioritize this specific regioisomer to avoid confounding results from isomeric mixtures or incorrect substitution patterns.

Fragment-Based Drug Discovery Building Block

The availability of the compound with a specified purity of 98% makes it a suitable building block for fragment-based drug discovery (FBDD) campaigns [1]. High purity is critical in FBDD to ensure that observed binding or activity is attributable to the fragment itself and not to trace impurities, which can lead to false positives or misleading SAR interpretations.

JAK Inhibitor Analog Synthesis

As a structural analog to known JAK2 inhibitors, this compound serves as a valuable intermediate for the synthesis of novel chemical probes and potential therapeutic candidates targeting the JAK-STAT signaling pathway. Its use in parallel synthesis or library production can enable the exploration of chemical space around the aminopyrazolyl-pyridine-3-carbonitrile core, with the goal of identifying compounds with improved selectivity or pharmacokinetic properties [1].

Salt Form Selection for Physicochemical Optimization

For formulation scientists and pre-clinical researchers, the choice between the free base (MW 185.19 g/mol) and the hydrochloride salt (MW 221.64 g/mol) of 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile is a critical decision point [1]. The hydrochloride salt is recommended for in vitro and in vivo studies where enhanced aqueous solubility and crystallinity are required, while the free base is preferred for chemical transformations and reactions that are sensitive to acidic conditions.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Regioisomeric scaffold
Kinase selectivity profiling
Fragment-based screening
High-purity specification
Impurity-sensitive binding assays
JAK-STAT pathway probe synthesis
Aminopyrazolyl core
Kinase inhibition assay context
Physicochemical optimization
Free base or HCl salt form
Solubility and formulation screening
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